molecular formula C12H14N4O2S B1682506 Sulfamethazine CAS No. 57-68-1

Sulfamethazine

Cat. No.: B1682506
CAS No.: 57-68-1
M. Wt: 278.33 g/mol
InChI Key: ASWVTGNCAZCNNR-UHFFFAOYSA-N
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Description

Sulfamethazine (4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide), also known as sulfadimidine, is a sulfonamide antibiotic widely used in veterinary medicine to treat bacterial infections (e.g., respiratory and gastrointestinal) and as a growth promoter in livestock . Its mechanism of action involves inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis. Structurally, it features a sulfonamide group linked to a 4,6-dimethylpyrimidinyl moiety, which influences its physicochemical properties and biological activity .

Chemical Reactions Analysis

Degradation Reactions

Sulfamethazine can undergo degradation under various conditions, particularly when exposed to chlorination processes:

  • Chlorination Reaction : When this compound is treated with sodium hypochlorite (NaClO), it produces chlorinated byproducts. The kinetics of this reaction follows first-order kinetics with a half-life of approximately 37 days under simulated drinking water conditions .

Reaction ConditionMajor ProductHalf-Life
Sodium HypochloriteChlorinated derivative (m/z 313)~37 days

Metabolism

In biological systems, this compound is metabolized primarily into acetylated derivatives, which may retain toxicity similar to the parent compound . This metabolic pathway is crucial for understanding its pharmacological effects and environmental impact.

  • Environmental Impact and Bioconcentration

Recent studies have highlighted the environmental fate of this compound, particularly its bioconcentration in aquatic organisms:

  • Bioconcentration Factor : Research indicates varying bioconcentration factors for this compound in marine organisms, suggesting significant accumulation potential .

OrganismBioconcentration Factor
Mytilus galloprovincialisVaries (specific data not provided)
  • References

The information in this article is derived from diverse sources, including scientific publications and chemical databases that provide insights into the properties, reactions, and implications of this compound .

Scientific Research Applications

Veterinary Medicine

Antibacterial Use
Sulfamethazine is primarily used in veterinary medicine to treat infections in livestock, particularly gastrointestinal and respiratory tract infections. It acts by inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism allows it to be effective against a range of Gram-positive and Gram-negative bacteria .

Growth Promotion
In addition to its therapeutic uses, this compound has been incorporated into animal feeds as a growth promoter. Studies have shown that its inclusion can enhance growth rates in livestock, although concerns about antibiotic resistance have led to increased scrutiny of such practices .

Human Medicine

Treatment of Infections
this compound has been explored for its potential use in treating various infections in humans, particularly respiratory infections and urinary tract infections. Its high solubility compared to other sulfonamides makes it a candidate for formulations aimed at maximizing therapeutic efficacy . Clinical studies have demonstrated its effectiveness in treating pneumonia and other bacterial infections .

Toxicological Considerations
While this compound is generally well-tolerated, it can cause hypersensitivity reactions in some individuals, leading to skin rashes or more severe immune responses. Research indicates that its metabolism can lead to reactive metabolites associated with these adverse effects . Long-term exposure studies have also raised concerns about potential carcinogenic effects, particularly in animal models .

Environmental Impact

Contamination Studies
this compound has been detected in various environmental matrices, including water bodies and soil, raising concerns about its ecological impact. Studies have shown that this compound can persist in the environment and contaminate surface waters, potentially affecting aquatic ecosystems . Its degradation and sorption behavior have been investigated to understand its environmental fate better .

Ecotoxicological Effects
Research has highlighted the ecotoxicological risks associated with this compound contamination. For instance, exposure to this compound has been linked to adverse effects on aquatic organisms, including changes in reproductive health and developmental anomalies . Monitoring programs are essential for assessing the risks posed by veterinary pharmaceuticals like this compound on ecosystems.

Case Studies

Study Title Findings Reference
Antibacterial Activity of this compoundDemonstrated effectiveness against multiple bacterial strains in livestock
Long-term Toxicity AssessmentIncreased incidence of thyroid lesions observed in rats exposed to high doses over two years
Environmental Monitoring of this compoundDetected at significant levels in surface waters; implications for aquatic life
Sorption and Degradation in SoilInvestigated how this compound interacts with different soil types, affecting its persistence

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonamides

Structural and Physicochemical Properties

Sulfamethazine shares core structural features with other sulfonamides but differs in substituents, affecting solubility, hydrogen bonding, and detection. Key comparisons include:

Compound Chemical Structure Solubility Intermolecular Hydrogen Bonds (IHBs)
This compound 4-amino-N-(4,6-dimethyl-2-pyrimidinyl) Soluble in acetonitrile + methanol Moderate IHBs
Sulfamerazine 4-amino-N-(4-methyl-2-pyrimidinyl) Not explicitly reported Moderate IHBs
Sulfamethoxazole 4-amino-N-(5-methyl-3-isoxazolyl) Lower solubility in polar solvents Not reported
Sulfathiazole 4-amino-N-(2-thiazolyl) Lower solubility in acetonitrile Not reported

Key Findings :

  • This compound and sulfamerazine exhibit similar moderate IHBs due to their pyrimidine rings, which influence crystallinity and formulation design .
  • This compound’s solubility in acetonitrile-methanol mixtures is critical for pharmaceutical processing .

Metabolic Pathways and Pharmacokinetics

Metabolic profiles differ significantly across sulfonamides, impacting their persistence and toxicity:

Compound Major Metabolites Human Milk Transfer Acetylation Phenotype Association
This compound N4-acetylthis compound, glucose conjugate 6 metabolites detected Fast acetylators linked to colorectal cancer risk
Sulfapyridine Acetylsulfapyridine 2 metabolites detected Not reported
Sulfadimethoxine Unspecified polar conjugate(s) 1 metabolite detected Not reported

Key Findings :

  • This compound produces more metabolites (e.g., N4-acetyl and glucose conjugates) in humans and animals compared to sulfapyridine and sulfadimethoxine .

Analytical Detection and Environmental Impact

Detection Methods and Recovery Rates:

Compound Method Detection Limit (MDL) Recovery Rate Preferred Detection Method
This compound 0.010–0.034 µg/L 81.2% MSPRAN biosensor (LOD: 0.001 µg/L)
Sulfathiazole 0.78–10.10 µg/L 89.2% HPLC
Sulfamerazine Not reported Not reported Molecularly imprinted CEC

Key Findings :

  • This compound’s lower recovery rate (81.2%) compared to sulfathiazole (89.2%) complicates its quantification in environmental samples .
  • The MSPRAN biosensor offers superior sensitivity for this compound detection .

Environmental and Agricultural Effects:

Compound Plant Toxicity Soil Persistence
This compound Inhibits Spirulina platensis growth ; reduces tomato yield by 10.45% (25 mg/kg) Persists in livestock wastewater
Oxytetracycline Greater yield reduction than this compound Higher accumulation in crops

Key Findings :

  • This compound exhibits species-specific toxicity, with wild plants showing 4x greater sensitivity than crops .
  • Combined pollution with tetracycline compounds amplifies agricultural damage .

Therapeutic and Regulatory Considerations

  • This compound is prioritized in veterinary use due to its broad-spectrum activity and cost-effectiveness. However, regulatory limits (e.g., 0.1 mg/kg in liver) require stringent withdrawal protocols to avoid residues in food products .
  • Sulfamethoxazole , a human-use sulfonamide, is often combined with trimethoprim for enhanced efficacy, a strategy less common with this compound .

Biological Activity

Sulfamethazine (SMZ) is a sulfonamide antibiotic primarily used in veterinary medicine for treating various infections in livestock. Its biological activity encompasses antibacterial effects, immunomodulatory properties, and potential toxicological impacts. This article synthesizes key findings from diverse research studies, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound acts by inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for synthesizing folate. By blocking this pathway, SMZ prevents bacteria from producing nucleic acids and proteins essential for their growth and replication. This mechanism underpins its effectiveness against a range of Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

The antimicrobial efficacy of this compound has been extensively studied. A notable study highlighted that SMZ demonstrated significant activity against various pathogens in vitro, including strains resistant to other antibiotics.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Salmonella spp.64 µg/mL

Immunomodulatory Effects

Recent research has explored the immunomodulatory effects of this compound derivatives. A study synthesized several SMZ derivatives and evaluated their immunomodulatory activities, revealing that some derivatives exhibited enhanced immunostimulatory properties compared to the parent compound .

Case Study: Derivative Synthesis

  • Researchers synthesized derivatives through reactions with various acid chlorides.
  • Characterization was performed using NMR and mass spectrometry.
  • Notable findings indicated that certain derivatives could modulate immune responses effectively.

Environmental Impact and Resistance

This compound's persistence in the environment raises concerns about antibiotic resistance. A study conducted in coastal areas found this compound-resistant bacteria (SRB) exhibiting multidrug resistance traits, suggesting that environmental exposure contributes to the development of resistant strains .

Table 2: Detection of this compound in Environmental Samples

Sample TypeAverage Concentration (ng/L)Detection Frequency (%)
Coastal Water78.3100
Soil Samples45.690

Toxicological Profile

The toxicological effects of this compound have been documented, particularly concerning its impact on thyroid function and potential hypersensitivity reactions. Research indicates that this compound can alter thyroid hormone levels, leading to hyperplasia in animal models .

Key Findings:

  • Hypersensitivity Reactions: Common among individuals with metabolic deficiencies related to sulfonamide drugs.
  • Thyroid Effects: Studies showed dose-dependent thyroid gland enlargement in rats exposed to high concentrations of SMZ .

Pharmacokinetics

This compound exhibits variable pharmacokinetics based on acetylator status among individuals. A study indicated that approximately 61-81% of administered SMZ is excreted as N4-acetylthis compound, with significant differences observed between fast and slow acetylators .

Table 3: Pharmacokinetic Parameters

Acetylator TypeHalf-Life (hours)Percentage Excreted as N4-Acetylthis compound (%)
Fast1.7 - 5.461 - 81
Slow7.6Variable

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying sulfamethazine in biological matrices, and how should detection limits be optimized?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For fluorescence-based detection, synchronous fluorescence spectroscopy (Δλ = 100 nm) coupled with partial least-squares regression can achieve detection limits as low as 0.05 μg/mL in chicken tissue . Validate methods using spike-and-recovery experiments with triplicate measurements and calibration curves spanning expected concentration ranges. Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios (3:1 and 10:1, respectively) .

Q. How should thermodynamic properties (e.g., solubility, stability) of this compound be experimentally determined under varying environmental conditions?

  • Methodological Answer : Use shake-flask solubility studies with buffered solutions (pH 1–12) at 25–37°C. Monitor stability via accelerated degradation studies under controlled humidity and temperature. Characterize phase transitions (e.g., melting points) using differential scanning calorimetry (DSC) and validate against NIST Standard Reference Database 69 . Include uncertainty analysis for reproducibility .

Q. What protocols ensure accurate pharmacokinetic profiling of this compound in rodent models?

  • Methodological Answer : Administer this compound intravenously or orally at 50–100 mg/kg. Collect serial blood and tissue samples (e.g., brain, liver) at timed intervals. Use LC-MS/MS for plasma quantification. Note that brain-to-blood concentration ratios in rats are typically <0.5 due to blood-brain barrier (BBB) restrictions, requiring sensitive detection methods . Normalize data by body weight and include negative controls for matrix effects .

Advanced Research Questions

Q. How can advanced oxidation processes (AOPs) be integrated with membrane filtration to optimize this compound degradation in wastewater?

  • Methodological Answer : Combine UV/H₂O₂ or ozone-based AOPs with ceramic ultrafiltration membranes. Optimize oxidant doses (e.g., 10–50 mg/L H₂O₂) and hydraulic retention times to balance degradation efficiency (>90% removal) with membrane fouling mitigation. Monitor this compound degradation intermediates via LC-MS and assess membrane permeability using Darcy’s law .

Q. What strategies reconcile conflicting data on this compound metabolism variability across animal models and sexes?

  • Methodological Answer : Conduct strain- and sex-controlled studies (e.g., Sprague-Dawley vs. Wistar rats) with standardized dosing. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Compare acetyltransferase activity via liver microsome assays, as N4-acetylation rates differ significantly between male and female rats . Perform meta-analyses to aggregate findings and identify covariates .

Q. How should in vitro BBB models be designed to study this compound transport mechanisms?

  • Methodological Answer : Use immortalized brain endothelial cells (e.g., hCMEC/D3) in Transwell assays. Apply physiologically relevant shear stress (4 dyne/cm²) via perfusion systems. Quantify apparent permeability (Papp) using LC-MS and validate with a low-permeability control (e.g., dextran). Carbadox co-treatment (50 μM) shows no significant effect on this compound transport in rats, but human cell models may require alternative modulators .

Q. What systematic approaches synthesize conflicting evidence on this compound’s environmental persistence and toxicity?

  • Methodological Answer : Conduct a PRISMA-guided systematic review with inclusion criteria for peer-reviewed studies on half-life (t½) and EC50 values. Use meta-regression to assess covariates like pH, temperature, and microbial activity. For toxicity, aggregate data from Daphnia magna and algae bioassays, reporting heterogeneity via I² statistics .

Q. Data Contradiction & Analysis

Q. How should researchers address discrepancies in this compound’s reported soil adsorption coefficients (Kd)?

  • Methodological Answer : Replicate batch sorption experiments using OECD Guideline 106. Control soil organic matter (2–10%) and pH (5–7). Compare Kd values derived from Freundlich vs. Langmuir models. Discrepancies often arise from colloid-mediated transport in high-clay soils; characterize soil mineralogy via X-ray diffraction .

Q. Why do studies report divergent this compound elimination half-lives in poultry, and how can these be resolved?

  • Methodological Answer : Model elimination kinetics using non-compartmental analysis (NCA) in Phoenix WinNonlin. Account for covariates like age (broilers vs. layers) and dosing regimens (single vs. multiple). Half-life variability (6–12 hours) may reflect differences in renal clearance pathways; validate with metabolite profiling (e.g., N4-acetyl-sulfamethazine) .

Q. Experimental Design & Validation

Q. What quality controls are essential for ensuring reproducibility in this compound synthesis and characterization?

  • Methodological Answer : Follow IUPAC nomenclature for compound identity (e.g., N¹-(4,6-dimethyl-2-pyrimidinyl)sulfanilamide). Characterize purity via ¹H/¹³C NMR (>95% integration), HPLC-UV (>99% area), and elemental analysis (±0.4% theoretical). For novel derivatives, provide high-resolution mass spectrometry (HRMS) data and X-ray crystallography where applicable .

Properties

IUPAC Name

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
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InChI

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)
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InChI Key

ASWVTGNCAZCNNR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C
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Molecular Formula

C12H14N4O2S
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DSSTOX Substance ID

DTXSID6021290
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Molecular Weight

278.33 g/mol
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Physical Description

Sulfamethazine appears as odorless sticky, white or creamy-white crystalline powder. Slightly bitter taste. An antibacterial., Solid
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), In water, 1.50X10+3 mg/L at 29 °C and 1.92X10+3 mg/L at 37 °C; solubility increases with increasing pH, Soluble in acetone; slightly soluble in alcohol; very slightly soluble in ether, Soluble in acid, alkali; slightly soluble in dimethylsulfoxide, Soluble in acetone, ether; slightly soluble in alcohol, 2.30e-01 g/L
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Density

1.4655 g/cu cm
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Color/Form

Crystals from dioxane-water, Creamy-white powder or crystals from dioxan, White or yellowish-white powder

CAS No.

57-68-1
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Melting Point

387 to 392 °F (NTP, 1992), 176 °C (also reported as mp 178-179 °C; mp 198-199 °C; mp 205-207 °C), 198.5 °C
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Silver Sulfamethazine was prepared using 27.83 grams of sulfamethazine following procedure 1 (i.e. the procedure used for silver sulfamerazine) to give a fine white powder showing some crystallinity.
Quantity
27.83 g
Type
reactant
Reaction Step One
Name
silver sulfamerazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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